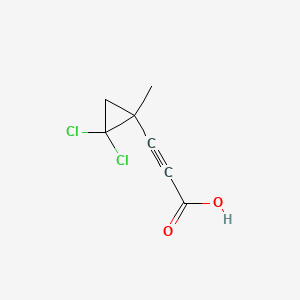

3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynoic acid” is a chemical compound with the molecular formula C7H6Cl2O2 . Its molecular weight is 193.03 . The IUPAC name for this compound is 3-(2,2-dichloro-1-methylcyclopropyl)-2-propynoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6Cl2O2/c1-6(3-2-5(10)11)4-7(6,8)9/h4H2,1H3,(H,10,11) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm^3, a boiling point of 324.7±42.0 °C at 760 mmHg, and a flash point of 150.2±27.9 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its ACD/LogP value is 1.64 .Applications De Recherche Scientifique

Synthesis and Molecular Docking

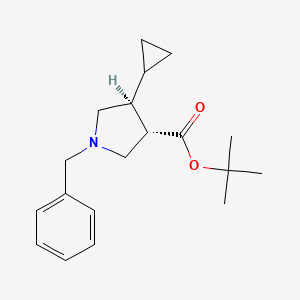

Stereoselective Synthesis of Cyclopropane Derivatives : A study focused on the stereoselective synthesis of 1-Aminocyclopropanecarboxylic acid derivatives from dehydroamino acid derivatives via sulfur ylide, highlighting a method that could potentially be applicable for synthesizing derivatives of 3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynoic acid. This process emphasizes the importance of cyclopropane derivatives in medicinal chemistry and drug design (Rui Zhou et al., 2011).

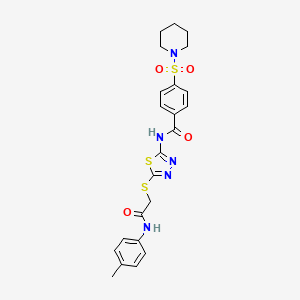

Molecular Docking Study on Heterocyclic Compounds : Another research explored the synthesis and molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents. This study illustrates how molecular docking can be used to predict the interaction of synthesized compounds with biological targets, a technique that could be applied to study the interactions of this compound derivatives with various enzymes or receptors (Kanubhai D. Katariya et al., 2021).

Synthesis and Applications in Drug Discovery

Synthesis of Cyclopropyl-substituted Furans : A study presented the synthesis of cyclopropyl-substituted furans by Brønsted Acid promoted cascade reactions, a method that could be useful in the synthesis of complex molecules for drug discovery, potentially including those related to this compound (Stephen Clark et al., 2015).

Lewis Acid-catalyzed Ring-opening Reactions : The Lewis acid-catalyzed ring-opening of activated cyclopropanes was investigated, providing a methodological foundation for reactions that might be applicable to the modification or functionalization of compounds like this compound. This research contributes to the synthesis of pharmacologically active molecules by facilitating the introduction of diverse functional groups (O. Lifchits & A. Charette, 2008).

Safety and Hazards

Propriétés

IUPAC Name |

3-(2,2-dichloro-1-methylcyclopropyl)prop-2-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2/c1-6(3-2-5(10)11)4-7(6,8)9/h4H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBZSIVDVZZJAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(Cl)Cl)C#CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-ethylphenyl)methanone](/img/structure/B2710112.png)

![[2-(4-Bromophenyl)ethyl]dimethylamine hydrochloride](/img/structure/B2710113.png)

![N-(Thiophen-2-YL)-4-[5-(thiophen-3-YL)-1,3,4-oxadiazol-2-YL]piperidine-1-carboxamide](/img/structure/B2710120.png)

![1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2710123.png)

![2-[(2R)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl]acetic acid](/img/structure/B2710126.png)

![4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2710132.png)

![1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2710133.png)